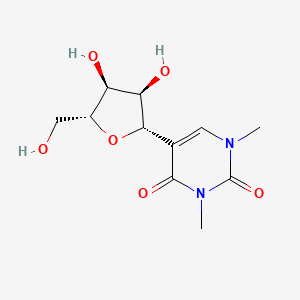
N-(4-Methoxybenzyl)-O-methylhydroxylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-Methoxybenzyl)-O-methylhydroxylamine has been reported. For instance, the synthesis of N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxy benzyl)oleamide involved a suitable synthetic route using DCC and DMAP as catalysts . Another study reported the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a solvent-free condensation/reduction reaction sequence .Applications De Recherche Scientifique
Metabolic Profile and Toxicology
- Metabolic Pathways and Toxicokinetics : Research has focused on the metabolism of N-(4-Methoxybenzyl)-O-methylhydroxylamine derivatives in different biological systems. Studies include the analysis of metabolic pathways in human liver microsomes, rat urine, and in vitro models using human hepatocellular carcinoma cells. These investigations highlight the compound's extensive metabolism through pathways like O-dealkylation, hydroxylation, and glucuronidation. The metabolic profile is crucial for understanding drug-drug interactions and the substance's elimination routes, aiding forensic and clinical toxicology (Temporal et al., 2017).
Chemical Synthesis and Applications
- Role in Chemical Synthesis : N-(4-Methoxybenzyl)-O-methylhydroxylamine is used in the synthesis of various compounds. For example, it has been employed in the preparation of secondary amines from primary amines, indicating its utility in organic synthesis (Kurosawa et al., 2003). Additionally, it has been used in the synthesis of oligoribonucleotides, serving as a protecting group for the 2′-hydroxyl group of adenosine, demonstrating its application in nucleic acid chemistry (Takaku & Kamaike, 1982).
Pharmacological Aspects
- Receptor Interaction and Pharmacology : Studies on N-(4-Methoxybenzyl)-O-methylhydroxylamine derivatives have explored their receptor interaction profiles. These compounds, particularly their NBOMe derivatives, have shown potent interaction with serotonergic receptors, such as 5-HT2A, and have been compared with LSD for their binding affinities and functional receptor activation. This research is vital for understanding the pharmacological effects and potential therapeutic applications of these compounds (Rickli et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels . Furthermore, they have been found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Similar compounds have been shown to influence in vivo neurogenesis, oxidative, and inflammatory pathways .
Pharmacokinetics
A similar compound, n-(4-methoxybenzyl)propan-2-amine, has been shown to have high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 and CYP2D6 inhibitor .
Result of Action
Similar compounds have been shown to have beneficial effects in preclinical alzheimer’s disease-like models by influencing in vivo neurogenesis, oxidative, and inflammatory pathways .
Action Environment
Similar compounds have been shown to adapt to the physiological environment due to their rich redox chemistry .
Propriétés
IUPAC Name |
N-methoxy-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-9-5-3-8(4-6-9)7-10-12-2/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLRNHMPUWSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620578 | |
| Record name | N-Methoxy-1-(4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-O-methylhydroxylamine | |
CAS RN |
543731-16-4 | |
| Record name | N-Methoxy-1-(4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)






